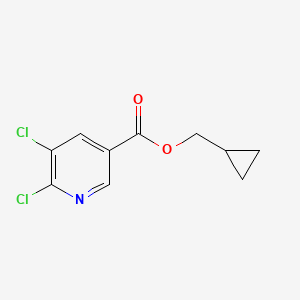

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate

Description

Properties

IUPAC Name |

cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO2/c11-8-3-7(4-13-9(8)12)10(14)15-5-6-1-2-6/h3-4,6H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZNPDLCGNLOJSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC(=O)C2=CC(=C(N=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chlorination of Pyridine Derivatives

Pyridine carboxylic acids can be chlorinated selectively at the 5 and 6 positions using chlorinating agents such as phosphorus trichloride combined with chlorine gas under controlled temperature and pressure conditions in autoclaves. For example, nicotinic acid chlorination with phosphorus trichloride and chlorine at 120–180 °C under pressure yields dichloropyridine derivatives with controlled substitution patterns.

The reaction involves maintaining temperature between 120 °C and 140 °C during chlorine addition, followed by elevated temperature (up to 180 °C or higher) for extended periods (up to 144 hours) to complete chlorination.

Isolation and Purification

- After chlorination, the mixture is cooled and subjected to distillation to remove excess reagents and byproducts, yielding purified 5,6-dichloropyridine-3-carboxylic acid or related intermediates.

Esterification to Form Cyclopropylmethyl Ester

Direct Esterification

The carboxylic acid derivative can be esterified with cyclopropylmethanol under acidic catalysis or using coupling reagents to form the cyclopropylmethyl ester.

Typical conditions involve activation of the carboxylic acid by carbodiimides (e.g., EDC) or acid chlorides, followed by reaction with cyclopropylmethanol.

Use of Acid Chloride Intermediate

Conversion of the carboxylic acid to the corresponding acid chloride (e.g., using thionyl chloride or oxalyl chloride) facilitates ester formation by reaction with cyclopropylmethanol in the presence of a base such as pyridine or triethylamine.

This method provides higher yields and cleaner reactions due to the increased reactivity of acid chlorides.

Alternative Synthetic Routes and Catalytic Methods

Copper-Catalyzed Cyclization and Chlorination

- A copper-catalyzed process involving trichloroacetic chloride and vinyl cyanide can generate chlorinated pyridine intermediates, which upon further reaction yield chloropyridine alcohols. These intermediates can be converted to chloropyridine carboxylates by chlorination and cyclization steps under controlled conditions.

Reductive Amination and Cyclopropylmethylation

- In related synthetic contexts, cyclopropylmethyl groups are introduced via reductive amination or nucleophilic substitution on activated intermediates. For example, amination of aldehydes followed by mesylation and reduction steps can yield cyclopropylmethyl derivatives, which can then be converted into esters.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Chlorination of pyridine acid | Phosphorus trichloride, Cl2, autoclave | 120–180 | Up to 144 | 75–90 | Pressure 12–16 bar, HCl removal during reaction |

| Acid chloride formation | Thionyl chloride or oxalyl chloride | 0–25 | 1–3 | 85–95 | Anhydrous conditions preferred |

| Esterification with cyclopropylmethanol | Base (pyridine/triethylamine), solvent (DCM/ethyl acetate) | 0–25 | 2–4 | 80–92 | Molar ratio acid chloride:alcohol ~1:1.1–1.3 |

| Copper-catalyzed chlorination | Cu catalyst, trichloroacetic chloride, vinyl cyanide | 50–140 | Variable | >90 | Reflux, inert solvents, HCl removal |

Research Findings and Yield Optimization

The copper-catalyzed chlorination process yields chloropyridine intermediates with high selectivity and purity, minimizing byproducts such as 4-chloropyridine derivatives.

Esterification via acid chloride intermediates achieves high yields (up to 92%) when using dichloromethane or ethyl acetate as solvents and controlling temperature below 25 °C to prevent side reactions.

Reductive amination and cyclopropylmethylation methods provide alternative routes to introduce the cyclopropylmethyl group with good stereochemical control and yields around 90%.

Optimization of reaction times and reagent ratios is critical to maximize yield and purity, with typical reaction times ranging from 2 to 4 hours for esterification steps.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Intermediates | Advantages | Limitations |

|---|---|---|---|

| Direct chlorination of pyridine acid | Phosphorus trichloride, chlorine gas | High selectivity for 5,6-dichloro | Long reaction times, high pressure |

| Copper-catalyzed chlorination | Trichloroacetic chloride, vinyl cyanide, Cu catalyst | High yield, fewer byproducts | Requires careful HCl removal |

| Acid chloride esterification | Thionyl chloride, cyclopropylmethanol | High yield, straightforward | Sensitive to moisture |

| Reductive amination/cyclopropylmethylation | Aldehydes, amines, sodium triacetoxyborohydride | Good stereocontrol, versatile | Multi-step, requires inert atmosphere |

Chemical Reactions Analysis

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of substituted pyridine derivatives.

Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding N-oxides or reduction reactions to form reduced pyridine derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common reagents used in these reactions include nucleophiles like sodium azide, reducing agents like lithium aluminum hydride (LiAlH4), and oxidizing agents like hydrogen peroxide (H2O2).

Scientific Research Applications

1.1. RXR Agonists and Metabolic Disorders

One of the significant applications of cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is as a component in pharmaceutical compositions targeting rexinoid receptors (RXR). These receptors play a crucial role in regulating metabolic processes and have been implicated in conditions such as non-insulin-dependent type 2 diabetes mellitus (NIDDM), obesity, and dyslipidemia. The compound has shown promise in treating metabolic disorders by activating RXR pathways, which can improve insulin sensitivity and lipid metabolism .

1.2. Cancer Treatment

The compound has also been investigated for its anti-cancer properties. It acts as an inhibitor of MALT1, a protein involved in NF-κB signaling pathways that are often dysregulated in cancers such as diffuse large B-cell lymphoma (DLBCL). By inhibiting MALT1 activity, cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate may exert anti-proliferative effects on cancer cells, making it a potential candidate for cancer therapy .

1.3. Inflammatory and Autoimmune Diseases

In addition to its applications in oncology, this compound may be beneficial in treating inflammatory and autoimmune diseases. Its ability to modulate immune responses suggests potential uses in conditions like rheumatoid arthritis and multiple sclerosis, where chronic inflammation plays a significant role .

2.1. RXR Activation

Activation of RXR by cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate enhances the transcription of genes involved in glucose and lipid metabolism. This mechanism is particularly relevant for managing metabolic disorders .

2.2. MALT1 Inhibition

By targeting MALT1, the compound disrupts the NF-κB signaling pathway that promotes cell survival and proliferation in certain cancers. This inhibition leads to increased apoptosis in malignant cells, providing a therapeutic avenue for cancer treatment .

3.1. Clinical Trials for Metabolic Disorders

In clinical settings, compounds similar to cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate have been evaluated for their effectiveness in improving metabolic parameters among patients with type 2 diabetes. Results indicated significant improvements in glycemic control and lipid profiles when combined with lifestyle interventions .

3.2. Anti-Cancer Efficacy Studies

Preclinical studies have demonstrated that cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate exhibits potent anti-cancer activity against various cell lines associated with DLBCL. The compound's ability to induce apoptosis through MALT1 inhibition was confirmed via flow cytometry and Western blot analysis .

Summary Table of Applications

| Application Area | Mechanism of Action | Potential Conditions Treated |

|---|---|---|

| Metabolic Disorders | RXR Activation | NIDDM, Obesity |

| Cancer Treatment | MALT1 Inhibition | DLBCL, Other Hematological Cancers |

| Inflammatory/Autoimmune Diseases | Immune Modulation | Rheumatoid Arthritis, Multiple Sclerosis |

Mechanism of Action

The mechanism of action of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

A closely related compound, [3-(5,6-dichloropyridine-3-carbonyl)oxy-2-oxopropyl] 5,6-dichloropyridine-3-carboxylate (CAS 454224-77-2), shares the 5,6-dichloropyridine-3-carboxylate moiety but features a bis-ester structure with a central propionyl linker (Fig. 1). Key distinctions include:

*Inferred based on cyclopropylmethyl’s contribution to lipophilicity compared to simpler alkyl esters.

Physicochemical and Functional Comparisons

- Lipophilicity : The cyclopropylmethyl ester likely reduces water solubility compared to methyl or ethyl analogs but enhances membrane permeability. The bis-ester analog () exhibits higher lipophilicity (XLogP3 = 4.1) due to its dual aromatic and aliphatic ester groups .

- Steric Effects : The cyclopropyl group introduces steric hindrance, which may hinder interactions with biological targets compared to less bulky esters.

Electronic and Reactivity Profiles

The electron-withdrawing chlorine atoms at positions 5 and 6 on the pyridine ring polarize the aromatic system, increasing electrophilicity at the carboxylate group. This effect is amplified in the bis-ester analog, where dual chlorine substitution may further alter electronic distribution .

Research Findings and Implications

- Synthetic Utility : Cyclopropylmethyl esters are often employed as intermediates in drug synthesis to balance stability and reactivity. The bis-ester analog () may serve as a crosslinking agent or precursor for polymer chemistry.

- Biological Activity : While direct studies on the target compound are scarce, 5,6-dichloropyridine derivatives are explored for antimicrobial and kinase inhibitory activities. The bis-ester analog’s higher chlorine content could enhance target affinity but reduce solubility .

Biological Activity

Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, research findings, and comparisons with related compounds.

Chemical Structure and Properties

The chemical structure of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate can be represented as follows:

- Molecular Formula : C₁₀H₈Cl₂N₁O₂

- Molecular Weight : 233.08 g/mol

This compound features a pyridine ring with two chlorine substituents at the 5 and 6 positions and an ester functional group that contributes to its reactivity and biological interaction potential.

The biological activity of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to therapeutic effects. The exact molecular targets are still under investigation, but preliminary studies suggest potential inhibition of key enzymes involved in inflammatory processes and cancer cell proliferation.

Antimicrobial Properties

Research indicates that Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate exhibits antimicrobial activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting metabolic pathways essential for bacterial survival.

Anticancer Activity

Studies have shown that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the growth of cancer cell lines, particularly those associated with hematological malignancies. The compound's structural features allow it to interfere with cellular signaling pathways critical for cancer cell proliferation.

Research Findings

Recent studies have highlighted the following key findings regarding the biological activity of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate:

- In Vitro Studies : In vitro assays demonstrated significant inhibition of cancer cell lines at low micromolar concentrations, suggesting a promising therapeutic index.

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyridine ring have been shown to affect the potency and selectivity of the compound against specific targets.

- Comparative Studies : When compared to similar compounds (e.g., Cyclopropylmethyl 5-chloropyridine-3-carboxylate), the dichloro derivative exhibited enhanced biological activity, likely due to increased electron-withdrawing effects from the chlorine atoms.

Comparative Biological Activity

| Compound | IC50 (μM) | Target | Activity Type |

|---|---|---|---|

| Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate | 2.7 | Cancer Cell Lines | Anticancer |

| Cyclopropylmethyl 5-chloropyridine-3-carboxylate | 4.5 | Cancer Cell Lines | Anticancer |

| Cyclopropylmethyl 5,6-difluoropyridine-3-carboxylate | 3.2 | Bacterial Strains | Antimicrobial |

Case Studies

- Case Study on Anticancer Activity : A study evaluated the efficacy of Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate against ABC-DLBCL (Activated B-cell Diffuse Large B-cell Lymphoma) cells. Results indicated that this compound significantly inhibited cell proliferation by inducing apoptosis through caspase activation pathways.

- Antimicrobial Efficacy : In another study focused on antimicrobial properties, Cyclopropylmethyl 5,6-dichloropyridine-3-carboxylate demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli, supporting its potential as a lead candidate for antibiotic development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.